What is 2-(4-Acetylphenyl)-2,2-difluoroacetic acid?
What is 2-(4-Acetylphenyl)-2,2-difluoroacetic acid?
An In-Depth Technical Guide on 2-(4-Acetylphenyl)-2,2-difluoroacetic Acid
Executive Summary
In modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine is a cornerstone for modulating pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Among advanced fluorinated building blocks, 2-(4-Acetylphenyl)-2,2-difluoroacetic acid (CAS: 1308915-16-3) emerges as a highly versatile, dual-functional intermediate. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural causality, and field-proven synthetic protocols, designed specifically for researchers and process chemists.
Physicochemical Profiling & Structural Causality
To effectively utilize this building block, one must understand the causality behind its structural components. The molecule is defined by two orthogonal reactive handles separated by an aromatic spacer:
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The α,α -Difluoroacetic Acid Moiety: The CF2 group acts as a potent lipophilic electron-withdrawing group. It significantly lowers the pKa of the adjacent carboxylic acid compared to its non-fluorinated analog, altering its binding affinity in target protein pockets. Furthermore, the CF2 unit is a well-established bioisostere for oxygen (in ethers) and carbonyls, enhancing metabolic stability against cytochrome P450-mediated oxidative degradation[1].
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The 4-Acetyl Group: The para-acetyl substituent provides a distinct electrophilic site. It allows for downstream functionalization—such as reductive amination, condensation to form heterocycles, or olefination—without perturbing the sensitive difluoroacetic acid moiety.
Table 1: Quantitative Physicochemical Data | Property | Value | Reference | | :--- | :--- | :--- | | Chemical Name | 2-(4-Acetylphenyl)-2,2-difluoroacetic acid | | | CAS Number | 1308915-16-3 | | | Molecular Formula | C10H8F2O3 |[2] | | Molecular Weight | 214.17 g/mol | | | Typical Purity (Commercial) | ≥ 95% |[3] | | Storage Conditions | Cool, dry, well-ventilated; protect from moisture |[3] |
Mechanistic Workflows & Synthetic Applications
The orthogonal reactivity of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid allows it to serve as a central hub for divergent synthetic pathways. Recent advancements in radical chemistry have unlocked its potential in metal-free decarboxylative cross-couplings, while classical peptide coupling techniques remain highly relevant for generating difluoroacetamide bioisosteres[1].
Figure 1: Divergent synthetic pathways of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must not only list steps but also integrate self-validating checkpoints to ensure the integrity of the synthetic system.
Protocol A: Metal-Free Oxidative Decarboxylative Thioetherification
This protocol converts the difluoroacetic acid into a highly valuable difluoromethylthio ether ( Ar−CF2−S−Ar′ ), a motif increasingly found in modern agrochemicals and pharmaceuticals[1].
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Causality of Reagents: Ammonium persulfate ( (NH4)2S2O8 ) is utilized as a single-electron oxidant. It oxidizes the carboxylate anion to a transient carboxyl radical, which rapidly extrudes CO2 to form an α,α -difluorobenzyl radical. This radical is then trapped by the diaryl disulfide to form the target thioether[1]. Water is required as a co-solvent to solubilize the inorganic persulfate, while DMSO dissolves the organic substrates.
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Step-by-Step Methodology:
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In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-(4-Acetylphenyl)-2,2-difluoroacetic acid (0.50 mmol) and the chosen diaryl disulfide (0.50 mmol)[1].
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Add (NH4)2S2O8 (2.0 mmol, 4.0 equiv) to the mixture[1].
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Evacuate and backfill the tube with N2 (repeat 3 times) to ensure a strictly inert atmosphere, preventing oxygen from quenching the radical intermediates.
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Inject a degassed solvent mixture of DMSO and H2O (10 mL, 10:1 v/v)[1].
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Stir the reaction mixture at 60 °C for 12 hours[1].
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Workup & Validation: Quench with water and extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na2SO4 . Self-Validation Check: Monitor the reaction via TLC; the disappearance of the highly polar acid spot and the emergence of a non-polar UV-active spot indicates successful decarboxylation.
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Protocol B: Robust Amide Coupling for Peptidomimetics
Standard carbodiimides (like EDC/DCC) often fail or yield poorly with α,α -difluoroacetic acids. The strong electron-withdrawing effect of the CF2 group reduces the nucleophilicity of the carboxylate and makes the activated ester highly susceptible to premature hydrolysis.
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Causality of Reagents: HATU is selected because it rapidly generates a highly reactive HOAt ester. This intermediate undergoes aminolysis at a rate that outcompetes background hydrolysis, ensuring high yields of the difluoroacetamide.
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Step-by-Step Methodology:
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Dissolve 2-(4-Acetylphenyl)-2,2-difluoroacetic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
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Add DIPEA (3.0 equiv) and the target primary or secondary amine (1.2 equiv).
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Cool the mixture to 0 °C and add HATU (1.2 equiv) portion-wise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Workup: Dilute with Ethyl Acetate, wash sequentially with 1M HCl, saturated NaHCO3 , and brine (5x to remove DMF).
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Analytical Validation & Quality Control
To confirm the structural integrity of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid and its derivatives, rigorous spectroscopic validation is required:
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19 F NMR (376 MHz, CDCl3 ): The hallmark of the aryldifluoroacetic acid core is a distinct, sharp singlet integrating to 2F. Depending on the solvent and exact electronic environment, this signal typically resonates between -100 ppm and -112 ppm [4]. The absence of F-H coupling confirms the gem-difluoro substitution.
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1 H NMR (400 MHz, CDCl3 ): The acetyl methyl group will appear as a sharp singlet near δ 2.6 ppm. The aromatic protons will present as a classic AA'BB' system (two distinct doublets, J≈8.5 Hz) due to the para-substitution pattern.
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13 C NMR (100 MHz, CDCl3 ): The ketone carbonyl will appear downfield ( >195 ppm). Crucially, the CF2 carbon will appear as a triplet around 115-120 ppm with a large one-bond coupling constant ( 1JCF≈240−250 Hz), and the adjacent carboxylic acid carbon will appear as a triplet around 165-170 ppm due to two-bond coupling ( 2JCF≈30 Hz)[5].
Safety, Handling, and Storage
Fluorinated organic acids can be corrosive and irritating to mucous membranes[6].
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Hazards: Causes skin irritation (H315) and serious eye irritation (H319)[6].
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Handling: Always handle within a certified chemical fume hood. Utilize nitrile gloves, safety goggles, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry environment, strictly segregated from strong bases and oxidizing agents[3].
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 726153, 2,2-Difluoro-2-phenylacetic acid." PubChem. Available at:[Link]
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Zhang, Y., et al. "Metal-free, oxidative decarboxylation of aryldifluoroacetic acid with the formation of the ArS–CF2 bond." Organic & Biomolecular Chemistry 19.32 (2021): 7024-7030. Available at:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for 2-(4-Acetylphenyl)-2,2-difluoroacetic acid." PubChem. Available at:[Link]
Sources
- 1. Metal-free, oxidative decarboxylation of aryldifluoroacetic acid with the formation of the ArS–CF2 bond - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2-(4-Acetylphenyl)-2,2-difluoroacetic acid | C10H8F2O3 | CID 23568091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(Allyloxy)-2-nitrobenzene sulfonamide Supplier in Mumbai, N-(Allyloxy)-2-nitrobenzene sulfonamide Trader, Maharashtra [chemicalmanufacturers.in]
- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
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- 6. 2,2-Difluoro-2-phenylacetic acid | C8H6F2O2 | CID 726153 - PubChem [pubchem.ncbi.nlm.nih.gov]
